molecular formula C12H7BrClN3O B8442061 2-[(5-bromo-2-chloro-6-oxo-1(6H)-pyrimidinyl)methyl]Benzonitrile

2-[(5-bromo-2-chloro-6-oxo-1(6H)-pyrimidinyl)methyl]Benzonitrile

Cat. No.: B8442061
M. Wt: 324.56 g/mol
InChI Key: MJVWKVUAINTICA-UHFFFAOYSA-N
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Description

2-[(5-bromo-2-chloro-6-oxo-1(6H)-pyrimidinyl)methyl]Benzonitrile is a heterocyclic aromatic compound that contains both pyrimidine and benzonitrile moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and chlorine atoms in the structure adds to its reactivity and potential for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-bromo-2-chloro-6-oxo-1(6H)-pyrimidinyl)methyl]Benzonitrile typically involves multi-step organic reactions

    Preparation of Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic conditions.

    Bromination and Chlorination: The synthesized pyrimidine ring is then subjected to bromination and chlorination reactions using bromine and chlorine reagents, respectively.

    Formation of Benzonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-bromo-2-chloro-6-oxo-1(6H)-pyrimidinyl)methyl]Benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-[(5-bromo-2-chloro-6-oxo-1(6H)-pyrimidinyl)methyl]Benzonitrile has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, such as organic semiconductors and liquid crystals.

    Biological Studies: The compound can be used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 2-[(5-bromo-2-chloro-6-oxo-1(6H)-pyrimidinyl)methyl]Benzonitrile involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms allows the compound to form strong interactions with target proteins or enzymes, potentially inhibiting their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-[(5-bromo-2-chloro-6-oxo-1(6H)-pyrimidinyl)methyl]Benzonitrile: Unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for chemical modifications.

    2-[(5-bromo-6-oxo-1(6H)-pyrimidinyl)methyl]Benzonitrile:

    2-[(5-chloro-6-oxo-1(6H)-pyrimidinyl)methyl]Benzonitrile: Lacks the bromine atom, leading to variations in its chemical behavior and uses.

Uniqueness

The presence of both bromine and chlorine atoms in this compound makes it a versatile compound with enhanced reactivity. This dual halogenation allows for a broader range of chemical modifications and applications compared to similar compounds with only one halogen atom.

Properties

Molecular Formula

C12H7BrClN3O

Molecular Weight

324.56 g/mol

IUPAC Name

2-[(5-bromo-2-chloro-6-oxopyrimidin-1-yl)methyl]benzonitrile

InChI

InChI=1S/C12H7BrClN3O/c13-10-6-16-12(14)17(11(10)18)7-9-4-2-1-3-8(9)5-15/h1-4,6H,7H2

InChI Key

MJVWKVUAINTICA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=CN=C2Cl)Br)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromo-2-chloro-3H-pyrimidin-4-one (1.88 g, 9.0 mmol) was stirred in DME (25 mL)/DMF (5 mL) under nitrogen at 0° C. Sodium hydride (95%, 238 mg, 9.4 mmol) was added in portions. After 10 min, lithium bromide (1.56 g, 17.9 mmol) was added and the reaction stirred for 15 min at r.t. α-Bromo-o-tolunitrile (3.5 g, 17.9 mmol) was added, and the reaction stirred at 65° C. for 8 h. The solution was diluted with EtOAc, washed with brine, dried (MgSO4) and concentrated in vacuo. Purification by silica gel chromatography (1:1:1 EtOAc/hexanes/CHCl3) gave 997 mg (34%) of 2-(5-bromo-2-chloro-6-oxo-6H-pyrimidin-1-ylmethyl)-benzonitrile as a white solid. 1H NMR (400 MHz, CDCl3): δ8.11 (s, 1H), 7.73 (dd, 1H, J=7.6, 1.2 Hz), 7.58 (dt, 1H, J=7.6, 1.2 Hz), 7.45 (t, 1H, J=7.6 Hz), 7.16 (d, 1H, J=7.6 Hz), 5.69 (s, 2H). MS (ES) [m+H] calc'd for C12H7N3OBrCl, 324, 326, 328; found 324, 326, 328.
Quantity
1.88 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
238 mg
Type
reactant
Reaction Step Two
Quantity
1.56 g
Type
reactant
Reaction Step Three
Quantity
3.5 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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